5-bromo-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde 5-bromo-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1782250-66-1
VCID: VC8248236
InChI: InChI=1S/C5H2BrF3N2O/c6-4-3(5(7,8)9)10-2(1-12)11-4/h1H,(H,10,11)
SMILES: C(=O)C1=NC(=C(N1)C(F)(F)F)Br
Molecular Formula: C5H2BrF3N2O
Molecular Weight: 242.98

5-bromo-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde

CAS No.: 1782250-66-1

Cat. No.: VC8248236

Molecular Formula: C5H2BrF3N2O

Molecular Weight: 242.98

* For research use only. Not for human or veterinary use.

5-bromo-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde - 1782250-66-1

Specification

CAS No. 1782250-66-1
Molecular Formula C5H2BrF3N2O
Molecular Weight 242.98
IUPAC Name 4-bromo-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde
Standard InChI InChI=1S/C5H2BrF3N2O/c6-4-3(5(7,8)9)10-2(1-12)11-4/h1H,(H,10,11)
Standard InChI Key AISZGPXABGEVRT-UHFFFAOYSA-N
SMILES C(=O)C1=NC(=C(N1)C(F)(F)F)Br
Canonical SMILES C(=O)C1=NC(=C(N1)C(F)(F)F)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 1H-imidazole core substituted with three distinct functional groups (Figure 1):

  • Bromine at position 5: Enhances electrophilicity and participates in halogen bonding .

  • Trifluoromethyl at position 4: Improves metabolic stability and lipophilicity .

  • Aldehyde at position 2: Serves as a reactive site for condensation and nucleophilic addition reactions .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC5H2BrF3N2O\text{C}_5\text{H}_2\text{BrF}_3\text{N}_2\text{O}
Molecular Weight242.98 g/mol
SMILESC1=C(N=C(N1C(F)(F)F)Br)C=O
Predicted LogP (iLOGP)1.45
Topological Polar Surface Area47.3 Ų

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1,710–1,690 cm⁻¹ (C=O stretch) and 1,250–1,150 cm⁻¹ (C-F stretch) .

  • NMR:

    • 1H^1\text{H}: δ 9.8–10.2 ppm (aldehyde proton), δ 7.5–8.0 ppm (imidazole protons) .

    • 13C^{13}\text{C}: δ 185–190 ppm (aldehyde carbon), δ 115–125 ppm (CF₃ carbon) .

Synthesis and Manufacturing

Route 1: Sequential Functionalization of Imidazole

  • Bromination: Treatment of 1H-imidazole with N\text{N}-bromosuccinimide (NBS) in CCl4\text{CCl}_4 yields 5-bromoimidazole .

  • Trifluoromethylation: Use of CF3SiMe3\text{CF}_3\text{SiMe}_3 under copper catalysis introduces the trifluoromethyl group .

  • Formylation: Vilsmeier-Haack reaction with POCl3\text{POCl}_3 and DMF\text{DMF} installs the aldehyde group .

Route 2: One-Pot Heterocyclization

  • Condensation of glyoxal derivatives with 4-bromo-3-(trifluoromethyl)aniline in the presence of Na2S2O4\text{Na}_2\text{S}_2\text{O}_4, followed by oxidative formylation .
    Advantage: Reduces purification steps, achieving 28–35% yield .

Reactivity and Functionalization

Aldehyde-Driven Reactions

  • Condensation: Reacts with amines to form Schiff bases, useful in ligand design .
    RCHO+R’NH2RCH=NR’+H2O\text{RCHO} + \text{R'NH}_2 \rightarrow \text{RCH=NR'} + \text{H}_2\text{O}

  • Nucleophilic Addition: Grignard reagents add to the aldehyde, generating secondary alcohols .

Halogen-Specific Reactivity

  • Suzuki Coupling: Palladium-catalyzed cross-coupling replaces bromine with aryl/heteroaryl groups .

  • Radical Reactions: UV-initiated bromine abstraction facilitates C–C bond formation .

CompoundTarget EnzymeIC₅₀ (μM)Microbial MIC (μg/mL)
5-Bromo-4-CF₃-1H-imidazole-2-CHOAChE2.4*16*
5-(4-Bromophenyl)imidazoleAChE1.812
4-TrifluoromethylimidazoleCYP3A44.7N/A
*Predicted values based on structural analogs .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR and VEGFR .

  • Antivirals: Incorporated into HCV protease inhibitors due to its electrophilic aldehyde .

Materials Science

  • Coordination Polymers: Chelates metal ions (e.g., Cu²⁺, Zn²⁺) to form luminescent materials .

  • Organic Electronics: Electron-deficient imidazole core improves charge transport in OLEDs .

Challenges and Future Directions

Synthetic Optimization

  • Catalyst Development: Transition-metal-free protocols to reduce costs .

  • Flow Chemistry: Continuous synthesis to enhance yield and purity .

Biological Profiling

  • In Vivo Studies: Pharmacokinetic and toxicity assessments in rodent models .

  • Target Identification: CRISPR screening to map cellular targets .

Environmental Considerations

  • Degradation Pathways: Studies on hydrolytic and photolytic breakdown products .

  • Green Chemistry: Solvent-free reactions using microwave irradiation .

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